molecular formula C17H19FN4OS B2578238 5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-37-2

5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2578238
CAS RN: 851810-37-2
M. Wt: 346.42
InChI Key: DGGFCYMBRFFMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H19FN4OS and its molecular weight is 346.42. The purity is usually 95%.
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Scientific Research Applications

5-HT2 Antagonist Activity

Research has shown that derivatives similar to "5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" exhibit significant 5-HT2 antagonist activity. This activity is crucial for potential treatments of disorders associated with the serotonin system, such as depression, anxiety, and schizophrenia. For example, Watanabe et al. (1992) synthesized compounds with structures closely related to the given compound, demonstrating potent 5-HT2 antagonist activity, which could lead to new therapeutic agents in psychiatry and neurology (Watanabe et al., 1992).

Antimicrobial Activities

The compound and its derivatives have been evaluated for their antimicrobial properties, showcasing the potential to combat various bacterial and fungal infections. Bektaş et al. (2007) reported on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, indicating that some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007).

Anticancer Agents

The structural motif of "this compound" has been explored in the design of novel anticancer agents. Zhang et al. (2007) described the synthesis of triazolopyrimidines as anticancer agents with a unique mechanism of tubulin inhibition, highlighting the compound's relevance in cancer therapy (Zhang et al., 2007).

Antidiabetic Drugs

Compounds with structural similarities to the given chemical have been synthesized and evaluated as potential antidiabetic medications. Bindu et al. (2019) developed triazolo-pyridazine-6-yl-substituted piperazines showing promising results in DPP-4 inhibition and insulinotropic activities, indicating potential applications in diabetes management (Bindu et al., 2019).

properties

IUPAC Name

5-[(3-fluorophenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-8-3-2-4-9-21)12-6-5-7-13(18)10-12/h5-7,10,14,23H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGFCYMBRFFMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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